molecular formula C19H26N4O2S2 B2690686 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034391-57-4

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2690686
CAS No.: 2034391-57-4
M. Wt: 406.56
InChI Key: XCUODIUPLNCPDI-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H26N4O2S2 and its molecular weight is 406.56. The purity is usually 95%.
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Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the following features:

  • Molecular Formula : C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S
  • Molecular Weight : 338.5 g/mol
  • CAS Number : 2034299-91-5

The structural arrangement includes a benzo[b]thiophene moiety, a dimethylaminoethyl side chain, and an imidazole sulfonamide group. This configuration suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymatic pathways, particularly those involving phosphoinositide 3-kinases (PI3Ks). Research indicates that modifications in the structure of similar compounds can significantly alter their inhibitory effects on PI3K isoforms, which play critical roles in cell signaling and metabolism .

In Vitro Studies

In vitro studies have shown that compounds with similar structural features exhibit significant anti-inflammatory and anticancer properties. For instance, derivatives of imidazole and sulfonamide have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes . The IC50 values for some related compounds against COX-2 were found to be in the range of 0.04 μM, indicating potent anti-inflammatory activity .

Case Studies

  • Anti-inflammatory Activity : A study focusing on related sulfonamide derivatives highlighted their potential to suppress COX-2 expression in RAW264.7 macrophage cells. The results indicated significant reductions in both mRNA and protein levels of COX-2 upon treatment with these compounds .
  • Anticancer Potential : Research on similar imidazole derivatives has revealed their ability to induce apoptosis in cancer cell lines through the modulation of PI3K/Akt signaling pathways . This suggests that this compound may also exhibit anticancer properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of this class of compounds. For example, the introduction of electron-withdrawing groups enhances the inhibitory potency against PI3K isoforms, while modifications that disrupt hydrogen bonding can lead to a loss of activity .

Summary of Findings

Property Value
Molecular FormulaC20H22N2O2SC_{20}H_{22}N_{2}O_{2}S
Molecular Weight338.5 g/mol
CAS Number2034299-91-5
Potential ActivitiesAnti-inflammatory, Anticancer
Key Enzyme TargetsCOX enzymes, PI3K isoforms
IC50 Values (related compounds)~0.04 μM for COX-2

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S2/c1-13(2)19-21-18(11-23(19)5)27(24,25)20-10-16(22(3)4)15-12-26-17-9-7-6-8-14(15)17/h6-9,11-13,16,20H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUODIUPLNCPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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